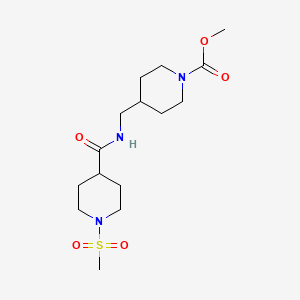
Methyl 4-((1-(methylsulfonyl)piperidine-4-carboxamido)methyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 4-((1-(methylsulfonyl)piperidine-4-carboxamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H27N3O5S and its molecular weight is 361.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 4-((1-(methylsulfonyl)piperidine-4-carboxamido)methyl)piperidine-1-carboxylate, with a CAS number of 1235296-24-8, is a compound of significant interest in pharmaceutical and biochemical research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₇N₃O₅S |
| Molecular Weight | 361.5 g/mol |
| Structure | Structure |
| CAS Number | 1235296-24-8 |
The compound acts primarily through the modulation of various biological pathways. It has been shown to interact with specific receptors and enzymes, influencing cellular processes such as proliferation, migration, and apoptosis.
Key Mechanisms:
- Receptor Binding : The compound binds to neurotransmitter receptors, potentially influencing neurological pathways.
- Enzyme Inhibition : It inhibits certain enzymes associated with tumor growth and proliferation, showcasing potential anti-cancer properties.
- Ferroptosis Induction : Recent studies indicate that it may trigger ferroptosis (a form of regulated cell death) in cancer cells by increasing reactive oxygen species (ROS) levels and altering lipid peroxidation processes.
Antitumor Effects
Research has demonstrated that this compound exhibits significant anti-tumor activity. A study highlighted its ability to inhibit tumor cell proliferation and migration in vitro.
Case Study Findings :
- Cell Lines Used : SKOV3 (ovarian cancer) and 22RV1 (prostate cancer).
- Methods : MTT assays for cell viability, scratch assays for migration, and flow cytometry for apoptosis detection.
- Results :
- Inhibition of cell proliferation by approximately 70% at optimal concentrations.
- Induction of apoptosis in treated cells, evidenced by increased Annexin V staining.
- Significant reduction in the expression of key proteins involved in cell survival pathways (e.g., NRF2 and GPX4).
Applications in Pharmaceutical Development
The compound is being explored as a potential lead in drug development for various conditions:
- Neurological Disorders : Its structural similarity to known neuroactive compounds suggests potential efficacy in treating conditions like depression or anxiety.
- Cancer Therapy : Due to its ability to induce ferroptosis and inhibit tumor growth, it is being investigated as a candidate for novel anti-cancer therapies.
Comparative Analysis with Related Compounds
| Compound Name | Mechanism of Action | Activity Level |
|---|---|---|
| Methyl 4-methoxy-piperidine | Neurotransmitter modulation | Moderate |
| 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide | Induces ferroptosis | High |
| Methyl 4-(methylsulfonyl)piperidine | Enzyme inhibition | Low |
Eigenschaften
IUPAC Name |
methyl 4-[[(1-methylsulfonylpiperidine-4-carbonyl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O5S/c1-23-15(20)17-7-3-12(4-8-17)11-16-14(19)13-5-9-18(10-6-13)24(2,21)22/h12-13H,3-11H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXWPNYNGBBHKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













